4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-16-10-8-15(9-11-16)23-20-21(25-19-5-3-2-4-18(19)24-20)26-30(27,28)17-12-6-14(22)7-13-17/h2-13H,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXQVQDOPSVSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Belonging to the class of quinoxaline derivatives, it has been investigated for its biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17FN4O3S
- Molecular Weight : 424.45 g/mol
- CAS Number : 714916-69-5
Anticancer Properties
Research has demonstrated that quinoxaline derivatives exhibit notable anticancer activity. A study evaluated various quinoxaline compounds against different tumor cell lines, revealing that certain derivatives showed significant inhibitory effects. For example, a related compound demonstrated an IC50 value of 7.8 µM against the HCT116 human colon carcinoma cell line, indicating potent antiproliferative effects .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer cell signaling pathways. It has been shown to target phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies . By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote cancer cell survival and proliferation.
Study 1: Antimicrobial Activity
In a preliminary investigation, this compound was assessed for its antimicrobial properties against several bacterial strains. The results indicated moderate activity, suggesting potential as an antimicrobial agent.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to identify the influence of various substituents on the biological activity of quinoxaline derivatives. The findings highlighted that modifications at the phenyl ring significantly affected potency against cancer cell lines, with specific substitutions enhancing inhibitory effects .
Research Findings Summary Table
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | HCT116 | 7.8 | Anticancer |
| Compound B | HepG2 | 15.0 | Anticancer |
| Compound C | MCF7 | >20 | Anticancer |
| Compound D | E. coli | 50.0 | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and properties can be contextualized by comparing it to analogs with variations in the quinoxaline core, sulfonamide substituents, or aromatic rings. Key examples include:
Table 1: Structural Comparison of Quinoxaline Sulfonamide Derivatives
Anticancer Activity:
- Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide): IC₅₀ = 15.6 mmol/L against breast cancer cells (MCF-7), outperforming doxorubicin (IC₅₀ = 71.8 mmol/L) .
Antimicrobial Activity:
- Compound 3p (4-((7-Methoxyquinolin-4-yl)amino)-N-(quinoxalin-2-yl)benzenesulfonamide): Exhibits potent activity against E. coli (MIC = 8 µg/mL) due to the methoxyquinoline moiety enhancing membrane penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
